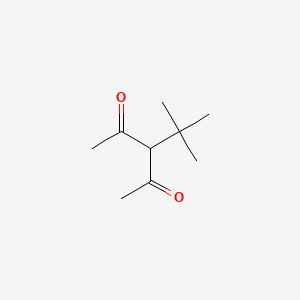

3-Tert-butylpentane-2,4-dione

説明

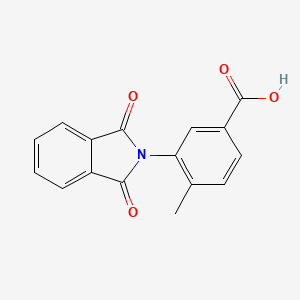

3-Tert-butylpentane-2,4-dione is a chemical compound that belongs to the class of β-diketones. It is characterized by the presence of two keto groups (C=O) on the pentane chain, with a tert-butyl group attached to the third carbon atom. This structure is significant as it influences the compound's reactivity and physical properties, such as its ability to form hydrogen bonds and its acidity.

Synthesis Analysis

The synthesis of compounds related to 3-tert-butylpentane-2,4-dione can be complex due to the presence of tert-butyl groups, which can hinder or prevent certain reactions. For instance, the synthesis of 3-(3'-triethoxysilylpropyl)pentane-2,4-dione involves the reaction of 3-allylpentane-2,4-dione with triethoxysilane in the presence of a catalyst, with silylation occurring at the terminal carbon of the allyl group . Similarly, the preparation of 2-(tert-butyl)-4-phenyloxetane starts from a related diketone, 4,4-dimethyl-1-phenylpentane-1,3-dione, which is reduced and then cyclized into oxetanes .

Molecular Structure Analysis

The molecular structure of β-diketones, such as 3-tert-butylpentane-2,4-dione, is influenced by the presence of bulky substituents like the tert-butyl group. This can affect the compound's ability to form planar conjugated systems or intramolecular hydrogen bonds, as observed in the study of azo-coupling products from isomeric enaminones . The X-ray crystal structure of a related compound, 3-(3',4',5'-trimethylphenyl)pentane-2,4-dione, reveals that it exists as the enol tautomer with a strong hydrogen bond, indicating the importance of molecular structure in determining the properties of β-diketones .

Chemical Reactions Analysis

The reactivity of 3-tert-butylpentane-2,4-dione and related compounds can be quite diverse. For example, the reaction between tert-butyl isocyanide and trifluoro-4-arylbutan-2,4-diones leads to the formation of fluorinated aminoketenimines, which can further react to produce trifluoromethylated furan derivatives . The presence of tert-butyl groups can also influence the formation of hydrogen-bonded structures, as seen in the study of hydrogen-bonded chains in certain spirocyclic diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butylpentane-2,4-dione are closely related to its molecular structure. The strong hydrogen bond in the enol tautomer of a related β-diketone suggests that similar intramolecular interactions could be present in 3-tert-butylpentane-2,4-dione, affecting its hydrogen-bond energy and the percentage of keto tautomer in solution . Additionally, the acidity and C-H bond dissociation energy of a related compound, 1-tert-butylbicyclo[1.1.1]pentane, have been experimentally determined, providing insights into the strength of tertiary C-H bonds in such structures .

科学的研究の応用

Structural and Thermal Properties

- Structural Characteristics : 3-Tert-butylpentane-2,4-dione derivatives exhibit unique structural characteristics. For instance, in a study of cyano-substituted azoderivatives of β-diketones, it was found that these compounds, derived from symmetric pentane-2,4-dione, predominantly exhibit the hydrazo form under various conditions, indicating a stable molecular structure (Mahmudov et al., 2011).

- Thermal Stability : These derivatives also demonstrate high thermal stability. This is evident from well-defined peaks of phase transition observed in thermal studies of compounds like 3-(2-Cyanophenylhydrazo)pentane-2,4-dione (Mahmudov et al., 2011).

Synthesis and Chemical Reactions

- Synthetic Applications : 3-Tert-butylpentane-2,4-dione derivatives are valuable in synthesis. For instance, the preparation of geometric isomers of 2-(tert-butyl)-4-phenyloxetane, starting from a related compound, 4,4-dimethyl-1-phenylpentane-1,3-dione, showcases the versatility of these compounds in organic synthesis (Perna et al., 2017).

- Chemical Reactions : In another study, the reaction between tert-butyl isocyanide and trifluoromethylated β-diketones led to the formation of new fluorinated furan derivatives, highlighting the chemical reactivity of these compounds in creating novel structures (Mosslemin et al., 2004).

Tautomerism and Bonding

- Tautomeric Forms : The diketone radical cations of compounds like 2,4-pentanedione and 3-methylpentane-2,4-dione exhibit both ketonic and enolic forms. These forms are characterized by different spectroscopic methods, providing insights into the molecular dynamics and stability of these compounds (Nuzhdin et al., 2007).

- Hydrogen Bonding : β-Diketone derivatives like 3-(4′-biphenyl)pentane-2,4-dione predominantly exist as enol tautomers, featuring very strong hydrogen bonds. This characteristic has implications for their chemical behavior and potential applications (Emsley et al., 1988).

Applications in Molecular Studies

- Molecular Structure Analysis : Studies involving Density Functional Theory (DFT) calculations on derivatives like 3-(ortho-methoxyphenylthio) pentane-2,4-dione provide valuable insights into molecular structures and bonding, which are crucial for understanding the chemical properties and potential applications of these compounds (Zahedi-Tabrizi et al., 2015).

Safety And Hazards

特性

IUPAC Name |

3-tert-butylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6(10)8(7(2)11)9(3,4)5/h8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSTYSFZVKPLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295563 | |

| Record name | 3-tert-butylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butylpentane-2,4-dione | |

CAS RN |

13221-94-8 | |

| Record name | 13221-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-butylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)